![molecular formula C16H19ClN2O B7559059 [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, also known as CQPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the replication of the malaria parasite by interfering with the heme detoxification pathway. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA replication.
Biochemical and Physiological Effects:
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been found to inhibit the growth of blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases.
実験室実験の利点と制限
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is easily synthesized using a simple and efficient method. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is also readily available and relatively inexpensive. However, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has poor solubility in water, which can limit its use in some experiments.
将来の方向性
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has several potential future directions for scientific research. It may be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol may be studied for its potential use in the treatment of viral infections such as hepatitis C. Further research may also be conducted to explore the potential use of [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit antimalarial, antiviral, and anticancer properties. Further research may be conducted to explore its potential use in the treatment of neurodegenerative diseases and viral infections.
合成法
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine and formaldehyde. The resulting product is [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol, which is a white crystalline powder.
科学的研究の応用
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimalarial, antiviral, and anticancer properties. [1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[1-[(5-chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-18-16)10-19-8-5-12(11-20)6-9-19/h1-4,7,12,20H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTICSRXHBFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


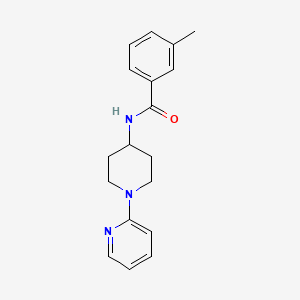
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
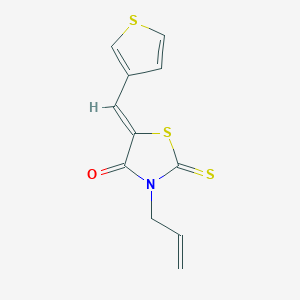
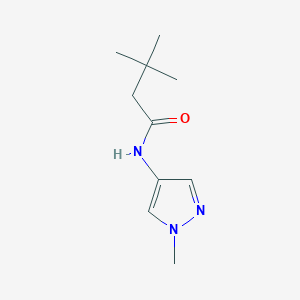
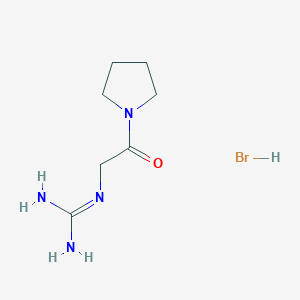
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
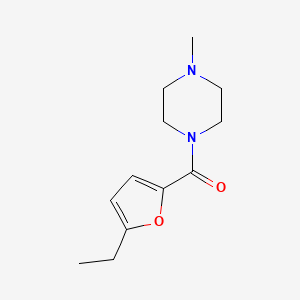
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)